5-Cyano-2,3,4-trifluorobenzaldehyde
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Overview
Description
5-Cyano-2,3,4-trifluorobenzaldehyde is an organic compound with the molecular formula C8H2F3NO. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are replaced by cyano and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogen-exchange reaction, where a precursor compound like 4-chlorobenzaldehyde undergoes a reaction with a fluorinating agent to introduce the trifluoromethyl groups .
Industrial Production Methods
Industrial production of 5-Cyano-2,3,4-trifluorobenzaldehyde often involves large-scale chemical synthesis using similar halogen-exchange reactions. The process is optimized for high yield and purity, ensuring that the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2,3,4-trifluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted benzaldehyde derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
5-Cyano-2,3,4-trifluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyano-2,3,4-trifluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. These functional groups can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 3,4,5-Trifluorobenzaldehyde
- 2,4,5-Trifluorobenzaldehyde
Uniqueness
5-Cyano-2,3,4-trifluorobenzaldehyde is unique due to the presence of both cyano and trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H2F3NO |
---|---|
Molecular Weight |
185.10 g/mol |
IUPAC Name |
2,3,4-trifluoro-5-formylbenzonitrile |
InChI |
InChI=1S/C8H2F3NO/c9-6-4(2-12)1-5(3-13)7(10)8(6)11/h1,3H |
InChI Key |
WQMDKGPJHZBLLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1C#N)F)F)F)C=O |
Origin of Product |
United States |
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